molecular formula C9H9BrF3N B13962995 N-(2-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine

N-(2-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine

Cat. No.: B13962995
M. Wt: 268.07 g/mol
InChI Key: COYXWVLVPULDFB-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine is an organic compound that features a bromobenzyl group attached to a trifluoromethylated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves the reaction of 2-bromobenzyl bromide with N-methyl-1,1,1-trifluoro-2-aminopropane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Electrophilic Addition: The trifluoromethyl group can engage in electrophilic addition reactions, especially in the presence of strong electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products typically include amines or alcohols.

Scientific Research Applications

N-(2-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine involves its interaction with specific molecular targets, depending on the context of its use. In biochemical applications, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzyl chloride
  • 2-Bromobenzyl bromide
  • N-(2-bromobenzyl)-1H-indole

Uniqueness

N-(2-bromobenzyl)-1,1,1-trifluoro-N-methylmethanamine is unique due to the presence of both a bromobenzyl group and a trifluoromethylated amine. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14(9(11,12)13)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYXWVLVPULDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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